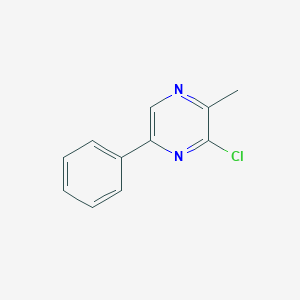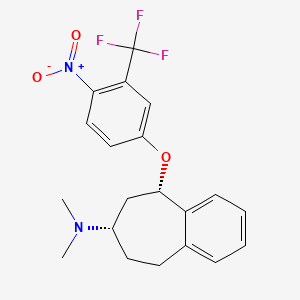
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields including analytical chemistry and pharmaceuticals. The compound is characterized by its distinctive structure, which includes a pyridine ring and a dinitrophenylhydrazone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Mecanismo De Acción
The mechanism of action of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property is exploited in analytical chemistry for the detection of aldehydes and ketones. The compound’s structure allows it to interact with various molecular targets, forming stable complexes that can be analyzed using spectroscopic methods .
Comparación Con Compuestos Similares
- Pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone
- Pyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone
- Salicylaldehyde 2,4-dinitrophenylhydrazone
Comparison: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is unique due to the position of the aldehyde group on the pyridine ring, which influences its reactivity and the stability of the hydrazone linkage. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in analytical and coordination chemistry .
Propiedades
Número CAS |
71606-79-6 |
|---|---|
Fórmula molecular |
C12H9N5O4 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)10-4-5-11(12(7-10)17(20)21)15-14-8-9-3-1-2-6-13-9/h1-8,15H/b14-8+ |
Clave InChI |
MITZPNKLOJLMJX-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


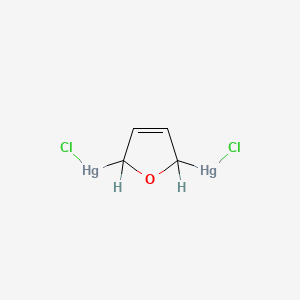
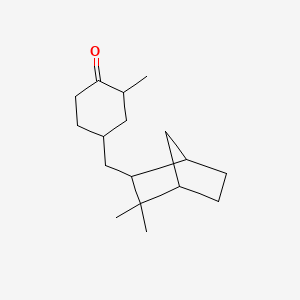
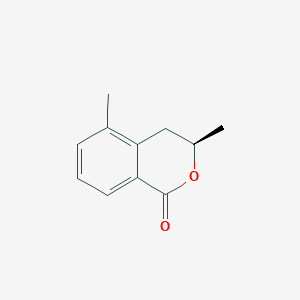
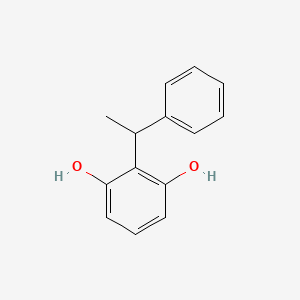
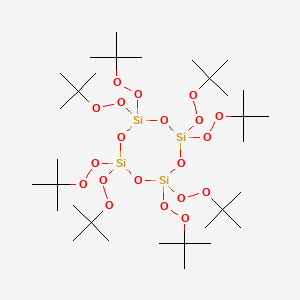
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
